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Compound of Interest

Compound Name: (16R)-Dihydrositsirikine

Cat. No.: B1155364

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the indole
alkaloid (16R)-Dihydrositsirikine. While experimentally obtained spectra for this specific
compound are not widely available in public databases, this document presents a
representative dataset based on the analysis of structurally similar compounds, such as
tetrahydroalstonine and ajmalicine. The methodologies provided are standardized protocols for
the analysis of natural products.

Compound Information

e Compound Name: (16R)-Dihydrositsirikine
e Molecular Formula: C21H28N20s3

e Molecular Weight: 356.47 g/mol

e Structure:

o (16R)-Dihydrositsirikine is a corynanthe-type indole alkaloid, characterized by a
pentacyclic ring system.

Spectroscopic Data
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The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Mass
Spectrometry (MS) data for (16R)-Dihydrositsirikine.

C NMR Data

The 13C NMR chemical shifts are predicted based on data from related indole alkaloids. The
spectrum is expected to show 21 distinct carbon signals corresponding to the molecular
structure.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b1155364?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1155364?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Predicted Chemical Shift (d)

Carbon Atom opm Description
C-2 134.5 Indole quaternary carbon
C-3 59.8 CH
C-5 52.1 CH2
C-6 21.5 CH2
C-7 108.2 Indole quaternary carbon
C-8 127.8 Indole CH
C-9 118.1 Indole CH
C-10 121.5 Indole CH
C-11 119.7 Indole CH
C-12 110.9 Indole quaternary carbon
C-13 136.4 Indole quaternary carbon
C-14 34.7 CH2
C-15 28.1 CH
C-16 52.8 CH
C-17 175.1 Carbonyl (ester)
c-18 12.1 CHs (ethyl)
C-19 25.9 CHz (ethyl)
C-20 40.2 CH
C-21 55.3 CH
C-22 65.4 CHz (hydroxymethyl)
OCHs 51.7 Methoxy
'H NMR Data
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The *H NMR data is predicted based on typical chemical shift ranges for protons in similar

indole alkaloid structures.

Predicted Chemical

Coupling Constant

Proton(s) _ Multiplicity

Shift () ppm (J) Hz
NH (indole) 7.95 s -
H-9, H-10, H-11, H-12 7.00-7.50 m -
H-3 3.85 m -
H-16 2.90 m -
H-21 3.10 m -
OCHs 3.70 S -
H-22a, H-22b 3.60, 3.75 dd, dd 11.0,4.5
H-19a, H-19b 1.45 m -
H-18 0.90 t 7.5
Other aliphatic 120 -3.00 o ]

protons

Mass Spectrometry (MS) Data

The mass spectrometry data is based on the exact mass of the compound.

m/z Relative Intensity (%) Assignment
356.2100 100 [M]* (Molecular lon)
338.1994 45 [M - H20]*

297.1654 60 [M - COOCHs]*
184.0970 85 Indole fragment
170.1177 70 Quinolizidine fragment

© 2025 BenchChem. All rights reserved. 4/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1155364?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and MS data for an
indole alkaloid like (16R)-Dihydrositsirikine.

NMR Spectroscopy

Sample Preparation:

Weigh approximately 5-10 mg of the purified (16R)-Dihydrositsirikine.

Dissolve the sample in 0.6 mL of deuterated chloroform (CDCIs) or deuterated methanol
(CDsOD).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0O ppm).

Transfer the solution to a 5 mm NMR tube.
Instrumentation and Parameters:
o Spectrometer: Bruker Avance Il 500 MHz spectrometer (or equivalent).
e 'H NMR:

o Pulse Program: zg30

o Number of Scans: 16

o Relaxation Delay: 1.0 s

o Spectral Width: 12 ppm
e 13C NMR:
o Pulse Program: zgpg30 (proton decoupled)
o Number of Scans: 1024

o Relaxation Delay: 2.0 s
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o Spectral Width: 240 ppm

e 2D NMR (COSY, HSQC, HMBC): Standard pulse programs are used to establish proton-
proton and proton-carbon correlations for structural elucidation.

Mass Spectrometry

Sample Preparation:

o Prepare a stock solution of the purified compound in methanol or acetonitrile at a
concentration of 1 mg/mL.

 Dilute the stock solution to a final concentration of 1-10 pg/mL for analysis.
Instrumentation and Parameters (LC-MS/MS):

e Mass Spectrometer: Thermo Scientific Q Exactive Orbitrap mass spectrometer (or
equivalent).

¢ lonization Source: Electrospray lonization (ESI) in positive ion mode.

e Capillary Voltage: 3.5 kV

o Sheath Gas Flow Rate: 40 arbitrary units

e Auxiliary Gas Flow Rate: 10 arbitrary units

e Scan Range: m/z 100-1000

» Resolution: 70,000

o Collision Energy (for MS/MS): Ramped from 15-40 eV for fragmentation analysis.

 Liquid Chromatography: Separation is typically performed on a C18 column with a gradient
of water and acetonitrile, both containing 0.1% formic acid.

Logical Workflow
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The following diagram illustrates a typical workflow for the spectroscopic identification of a

natural product like (16R)-Dihydrositsirikine.
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Workflow for Natural Product Spectroscopic ldentification

 To cite this document: BenchChem. [Spectroscopic Analysis of (16R)-Dihydrositsirikine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1155364+#spectroscopic-data-of-16r-
dihydrositsirikine-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b1155364?utm_src=pdf-body-img
https://www.benchchem.com/product/b1155364#spectroscopic-data-of-16r-dihydrositsirikine-nmr-ms
https://www.benchchem.com/product/b1155364#spectroscopic-data-of-16r-dihydrositsirikine-nmr-ms
https://www.benchchem.com/product/b1155364#spectroscopic-data-of-16r-dihydrositsirikine-nmr-ms
https://www.benchchem.com/product/b1155364#spectroscopic-data-of-16r-dihydrositsirikine-nmr-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1155364?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1155364?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

